(2-Bromo-benzyl)-(3-trifluoromethoxy-propyl)-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Bromo-benzyl)-(3-trifluoromethoxy-propyl)-amine: is an organic compound that features both bromine and trifluoromethoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-benzyl)-(3-trifluoromethoxy-propyl)-amine typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromo-benzyl chloride and 3-trifluoromethoxy-propylamine.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Procedure: The 2-bromo-benzyl chloride is added to a solution of 3-trifluoromethoxy-propylamine in an appropriate solvent like dichloromethane or toluene. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is purified by standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in the 2-bromo-benzyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding aldehydes or ketones. Reduction reactions can convert it into amines or alcohols.
Coupling Reactions: The trifluoromethoxy group can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, or other bases.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Coupling Reactions: Palladium catalysts, boronic acids.
Major Products Formed
Substitution: Various substituted benzylamines.
Oxidation: Benzaldehydes or benzophenones.
Reduction: Benzyl alcohols or primary amines.
Coupling: Complex aromatic compounds.
Scientific Research Applications
Chemistry
In organic synthesis, (2-Bromo-benzyl)-(3-trifluoromethoxy-propyl)-amine serves as a versatile building block for the construction of more complex molecules. Its functional groups allow for a wide range of chemical transformations.
Biology
The compound is used in the development of biologically active molecules, including potential pharmaceuticals. Its unique structure can be exploited to design molecules with specific biological activities.
Medicine
Research into this compound has shown promise in the development of new drugs, particularly in the areas of oncology and neurology. Its ability to interact with biological targets makes it a valuable candidate for drug discovery.
Industry
In the materials science field, this compound is used in the synthesis of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of (2-Bromo-benzyl)-(3-trifluoromethoxy-propyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and trifluoromethoxy groups can form strong interactions with these targets, leading to modulation of their activity. This can result in various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- (2-Bromo-benzyl)-(2-trifluoromethoxy-ethyl)-amine
- (2-Bromo-benzyl)-(4-trifluoromethoxy-butyl)-amine
- (3-Bromo-benzyl)-(3-trifluoromethoxy-propyl)-amine
Uniqueness
(2-Bromo-benzyl)-(3-trifluoromethoxy-propyl)-amine is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. The combination of bromine and trifluoromethoxy groups provides a distinct set of chemical properties that can be exploited in various applications.
Properties
Molecular Formula |
C11H13BrF3NO |
---|---|
Molecular Weight |
312.13 g/mol |
IUPAC Name |
N-[(2-bromophenyl)methyl]-3-(trifluoromethoxy)propan-1-amine |
InChI |
InChI=1S/C11H13BrF3NO/c12-10-5-2-1-4-9(10)8-16-6-3-7-17-11(13,14)15/h1-2,4-5,16H,3,6-8H2 |
InChI Key |
KQILCBJREJRUFD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNCCCOC(F)(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.